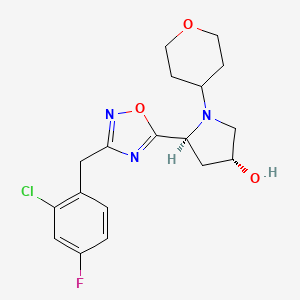

(3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol

Description

The compound "(3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol" is a chiral pyrrolidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chloro-4-fluorobenzyl group and a tetrahydro-2H-pyran-4-yl moiety at the pyrrolidine nitrogen (Figure 1). Key structural features include:

- 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.

- 2-Chloro-4-fluorobenzyl group: Enhances lipophilicity and influences electronic properties via halogen substituents.

- Tetrahydro-2H-pyran-4-yl substituent: A six-membered oxygen-containing ring that contributes to solubility and steric bulk.

- Pyrrolidin-3-ol: The hydroxyl group at C-3 enables hydrogen bonding, while the pyrrolidine core provides rigidity.

The molecular formula is inferred as C₁₉H₂₂ClFN₄O₃ based on structural analogs (e.g., ).

Properties

Molecular Formula |

C18H21ClFN3O3 |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

(3R,5S)-5-[3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-1-(oxan-4-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C18H21ClFN3O3/c19-15-8-12(20)2-1-11(15)7-17-21-18(26-22-17)16-9-14(24)10-23(16)13-3-5-25-6-4-13/h1-2,8,13-14,16,24H,3-7,9-10H2/t14-,16+/m1/s1 |

InChI Key |

NGMSIDLIVISTIL-ZBFHGGJFSA-N |

Isomeric SMILES |

C1COCCC1N2C[C@@H](C[C@H]2C3=NC(=NO3)CC4=C(C=C(C=C4)F)Cl)O |

Canonical SMILES |

C1COCCC1N2CC(CC2C3=NC(=NO3)CC4=C(C=C(C=C4)F)Cl)O |

Origin of Product |

United States |

Biological Activity

The compound (3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique stereochemistry and functional groups, this compound includes a pyrrolidine ring and an oxadiazole moiety, both known for their biological significance. The presence of a chloro-fluorobenzyl substituent further enhances its pharmacological potential.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1212704-54-5 |

| Molecular Formula | CHClFNO |

| Molecular Weight | 381.83 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole group is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with oxadiazole moieties have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Anti-inflammatory Activity : Preliminary in vitro assays indicate that the compound exhibits significant inhibition of COX enzymes, particularly COX-II. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : The chloro-fluorobenzyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.

- Cytotoxic Effects : In cancer cell lines, the compound has demonstrated cytotoxicity, indicating its potential as an anticancer agent.

Study 1: COX Inhibition

In a recent study published in ACS Omega, a series of oxadiazole derivatives were evaluated for their COX inhibitory activity. The compound showed an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib, indicating its potential as a selective COX-II inhibitor .

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various oxadiazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.

Research Findings

Recent research findings indicate that the compound's stereochemistry plays a crucial role in its biological activity. The (3R,5S) configuration appears to enhance binding affinity to biological targets compared to other stereoisomers.

Comparison with Similar Compounds

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.